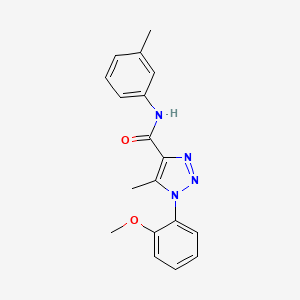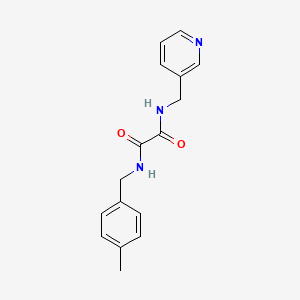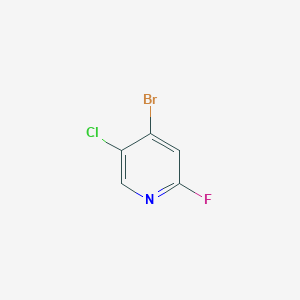
3,3-Difluoro-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-phenylpropan-1-ol is a chemical compound with the CAS Number: 1378793-54-4 . It has a molecular weight of 172.17 . The IUPAC name for this compound is 3,3-difluoro-1-phenyl-1-propanol .
Synthesis Analysis
The synthesis of 3,3-Difluoro-1-phenylpropan-1-ol involves the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) as easily accessible and reactivity-tunable deoxyfluorination reagents . The electronic nature of CpFluors is critical for fluorination of monoalcohols via alkoxycyclopropenium cations .Molecular Structure Analysis
The InChI code for 3,3-Difluoro-1-phenylpropan-1-ol is 1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving 3,3-Difluoro-1-phenylpropan-1-ol are primarily deoxyfluorination reactions . The compound is used as a reagent in these reactions, which involve the replacement of a hydroxyl group (OH) with a fluorine atom .Physical And Chemical Properties Analysis
The compound 3,3-Difluoro-1-phenylpropan-1-ol has a molecular weight of 172.17 .Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Synthesis
3,3-Difluoro-1-phenylpropan-1-ol has been utilized in catalysis for asymmetric synthesis. Optically pure 1,3-diols, such as 3,3-Difluoro-1-phenylpropan-1-ol, have shown effectiveness in catalyzing the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses up to 92% (Sarvary, Wan, & Frejd, 2002).
Impact on Radical Persistency
The compound's influence on the persistence of sec-alkyl peroxy radicals has been studied, showing that the formation of a hydrogen-bonding complex with 3,3-Difluoro-1-phenylpropan-1-ol significantly increases the lifetime of these radicals (Mugnaini & Lucarini, 2007).
Reactions in Organic Chemistry
The compound plays a role in various reactions in organic chemistry, such as dehydrogenation, hydrogenolysis, isomerization, and hydrogenation processes involving 3-phenylprop-2-en-1-ol, contributing to the production of different phenylpropanol derivatives (Chin, Shin, & Kim, 1988).
Antimicrobial Properties
Research has explored the antimicrobial properties of 3,3-Difluoro-1-phenylpropan-1-ol, particularly against Pseudomonas aeruginosa. It has been found effective in inhibiting growth and enhancing the bactericidal action of other compounds, suggesting its potential as a preservative in medical formulations (Richards & McBride, 1973).
Asymmetric Autocatalysis
The compound is involved in asymmetric autocatalysis processes. For example, (R)-1-Phenylpropan-1-ol, a derivative, can undergo enantioselective autocatalysis with diethylzinc and benzaldehyde mediated by a catalytic amount of various amines (ShengJian, Yao-zhong, Aiqiao, & Guishu, 1993).
Application in Electrolyte Additives
1,1-Difluoro-1-alkenes, closely related to 3,3-Difluoro-1-phenylpropan-1-ol, have been investigated as electrolyte additives in lithium-ion batteries. Their potential to induce favorable solid electrolyte interphase (SEI) formation has been a key area of study (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-difluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVXHMDPPKKYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-1-phenylpropan-1-ol | |
CAS RN |
1378793-54-4 |
Source


|
| Record name | 3,3-difluoro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2792799.png)


![N-[(5-bromopyrazin-2-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2792805.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792806.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)
![N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2792810.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2792814.png)
